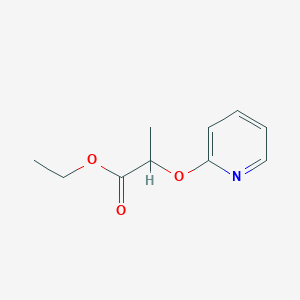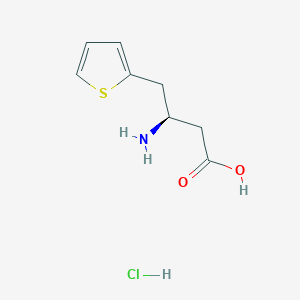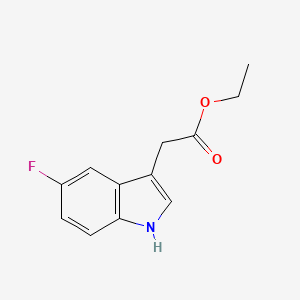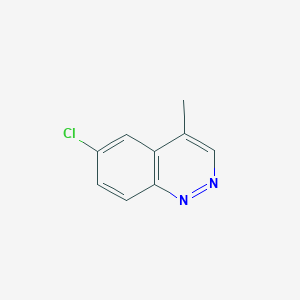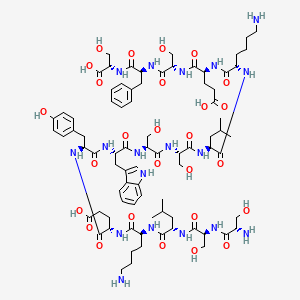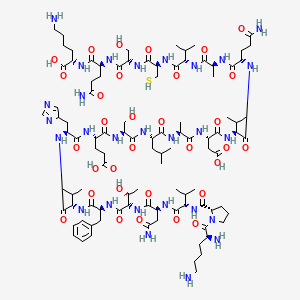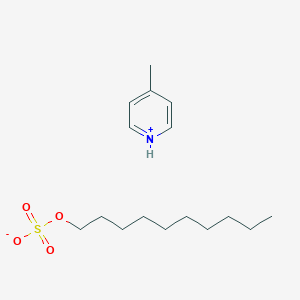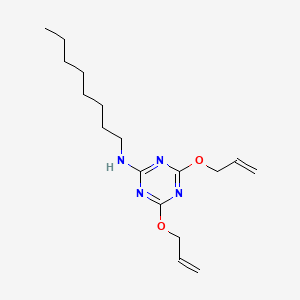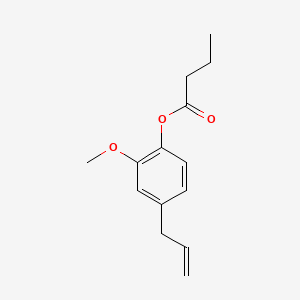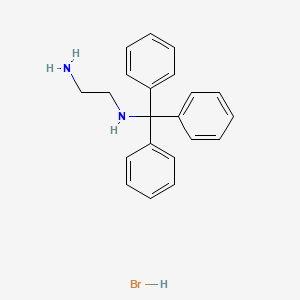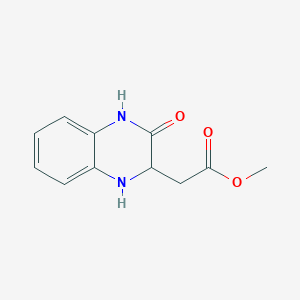
Methyl-2-(3-Oxo-1,2,3,4-Tetrahydrochinoxalin-2-yl)acetat
Übersicht
Beschreibung
“Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate” is a chemical compound . It is a pale-yellow to yellow-brown solid with a molecular weight of 220.23 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H12N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h2-5,9,12H,6H2,1H3,(H,13,15) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Chemical Reactions Analysis
Specific chemical reactions involving “Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate” are not provided in the search results. For a comprehensive analysis of chemical reactions, it would be best to refer to peer-reviewed papers and technical documents related to this compound .Physical And Chemical Properties Analysis
“Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 220.23 . More detailed physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Chinoxalinderivate, zu denen auch Verbindungen gehören, die Methyl-2-(3-Oxo-1,2,3,4-Tetrahydrochinoxalin-2-yl)acetat ähneln, wurden auf ihre potenziellen Antitumoreigenschaften untersucht .
Antidiabetische Eigenschaften
Es wurde festgestellt, dass einige Chinoxalinderivate antidiabetische Eigenschaften aufweisen . Obwohl dies für die betreffende Verbindung nicht explizit erwähnt wird, könnte sie möglicherweise ähnliche Wirkungen haben.
Antibakterielle Aktivität
Es wurde festgestellt, dass Chinoxalinderivate antimikrobielle Eigenschaften besitzen . Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung neuer antimikrobieller Mittel eingesetzt werden könnte.
Entzündungshemmende Eigenschaften
Chinoxalinderivate wurden auch auf ihre entzündungshemmenden Eigenschaften untersucht . Dies könnte ein weiterer möglicher Anwendungsbereich für this compound sein.
Antimalaria-Aktivität
Einige Chinoxalinderivate haben sich als potenzielle Antimalariamittel erwiesen . Dies deutet darauf hin, dass this compound möglicherweise in der antimalariellen Forschung eingesetzt werden könnte.
Antibakterielle und Antimykotische Eigenschaften
Chinoxalin-1,4-di-N-oxid-Derivate, die strukturell der betreffenden Verbindung ähneln, wurden als antibakterielle und antimykotische Mittel identifiziert .
Safety and Hazards
The compound has been labeled with the exclamation mark pictogram, indicating that it may pose certain hazards. The hazard statements include H302, and the precautionary statements include P264, P270, P301+P312, and P330 . For more detailed safety information, it would be best to refer to the Material Safety Data Sheet (MSDS) for this compound .
Eigenschaften
IUPAC Name |
methyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h2-5,9,12H,6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQLPLNTXLZLIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610253 | |
| Record name | Methyl (3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
491850-48-7 | |
| Record name | Methyl (3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

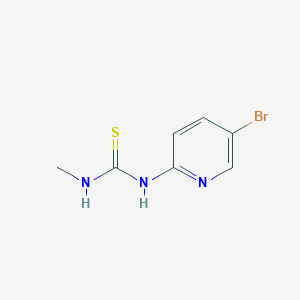
![Ethyl 1,4-dithia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1628899.png)
